An In-depth Technical Guide to the Physical and Chemical Properties of (R)-2-(4-Nitrophenyl)oxirane
An In-depth Technical Guide to the Physical and Chemical Properties of (R)-2-(4-Nitrophenyl)oxirane
This guide provides a comprehensive overview of (R)-2-(4-Nitrophenyl)oxirane, a valuable chiral building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key physical properties, reactivity profiles, and practical applications, grounded in established scientific literature and technical data.
Introduction
(R)-2-(4-Nitrophenyl)oxirane, also known as (R)-4-Nitrostyrene Oxide, is a substituted epoxide featuring a stereodefined center.[1] Its structure, which combines the high reactivity of a strained oxirane ring with the electronic properties of a para-substituted nitrophenyl group, makes it a versatile intermediate. The presence of the nitro group significantly influences the molecule's electrophilicity, directing its reactivity in predictable ways. This unique combination of features has positioned it as a key reagent for constructing complex chiral molecules, particularly within the pharmaceutical and materials science sectors.[2]
Core Physical and Chemical Properties
The fundamental properties of (R)-2-(4-Nitrophenyl)oxirane are critical for its handling, storage, and application in synthetic protocols. These properties have been compiled from various commercial and public data sources.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₃ | [1][3][4] |
| Molecular Weight | 165.15 g/mol | [1][3][4] |
| Appearance | White to light yellow crystalline powder | [3][4] |
| Melting Point | 83.0 to 87.0 °C | [2][3][4] |
| CAS Number | 78038-43-4 | [1] |
| IUPAC Name | (2R)-2-(4-nitrophenyl)oxirane | [1] |
| Synonyms | (R)-4-Nitrostyrene Oxide, (2R)-2-(4-Nitrophenyl)oxirane | [1] |
| Purity | Typically >98.0% (by GC) | [3][4] |
Computed Properties: Computational models provide further insight into the molecule's behavior in various chemical environments.
| Descriptor | Value | Source(s) |
| XLogP3-AA | 1.2 - 1.4 | [1][5] |
| Hydrogen Bond Donors | 0 | [1][5] |
| Hydrogen Bond Acceptors | 3 - 4 | [1][5] |
| Rotatable Bond Count | 1 | [1] |
Synthesis and Spectroscopic Characterization
The synthesis and structural confirmation of (R)-2-(4-Nitrophenyl)oxirane are foundational steps for its use in further chemical transformations.
Synthetic Pathway: Asymmetric Epoxidation
A prevalent method for synthesizing chiral epoxides like the target molecule is the asymmetric epoxidation of the corresponding alkene, 4-nitrostyrene.[2] This transformation utilizes a suitable oxidizing agent in the presence of a chiral catalyst to induce stereoselectivity.
Caption: Asymmetric epoxidation of 4-nitrostyrene.
Spectroscopic Confirmation
Structural integrity is typically confirmed using a suite of spectroscopic methods. While specific spectra are dependent on the acquisition parameters, the expected characteristics are as follows:
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Nuclear Magnetic Resonance (NMR): As confirmed by suppliers, NMR is used to validate the structure.[3][4]
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the nitrophenyl ring, typically in the downfield region (δ 7.5-8.5 ppm). The protons on the oxirane ring will appear as a distinct set of multiplets in the upfield region (δ 2.5-4.5 ppm), with coupling constants indicative of their diastereotopic relationship.
-
¹³C NMR: The spectrum will display signals for the two distinct aromatic carbons and the two carbons of the epoxide ring, with chemical shifts influenced by the nitro group and the strained ring system.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will feature prominent peaks corresponding to the C-O-C stretch of the epoxide ring (around 800-950 cm⁻¹) and strong, characteristic absorptions for the symmetric and asymmetric stretches of the nitro group (NO₂) at approximately 1350 cm⁻¹ and 1520 cm⁻¹, respectively.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ appearing at m/z = 165.15.
Chemical Reactivity: The Ring-Opening Reaction
The synthetic utility of (R)-2-(4-Nitrophenyl)oxirane stems from the high reactivity of the epoxide ring, which readily undergoes nucleophilic ring-opening reactions.[2][6] This process relieves the inherent ring strain of the three-membered ring.[7] The reaction can be catalyzed by either acid or base, with the choice of catalyst dictating the regioselectivity of the nucleophilic attack.
-
Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the reaction follows a classic Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide. For this molecule, this is the terminal (CH₂) carbon. This pathway is highly stereospecific, resulting in an inversion of configuration at the site of attack.
-
Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring.[7] The reaction proceeds via a mechanism with significant Sₙ1 character. The nucleophile preferentially attacks the more substituted carbon (the benzylic carbon), as this carbon can better stabilize the partial positive charge that develops in the transition state.[7] The electron-withdrawing nitro group further enhances the electrophilicity of the benzylic position.
Caption: Regioselective pathways for epoxide ring-opening.
Applications in Research and Drug Development
The predictable stereochemistry and reactivity of (R)-2-(4-Nitrophenyl)oxirane make it a cornerstone for the synthesis of enantiomerically pure compounds.
-
Chiral Building Block: It serves as a precursor for synthesizing chiral diols, amino alcohols, and other functionalized molecules that are key intermediates in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).[2]
-
Drug Discovery: Epoxides and their derivatives are integral to many modern pharmaceuticals.[8] The oxirane ring can act as a reactive handle to link different molecular fragments or can be incorporated into the final drug structure. For example, the oxazolidinone ring system, which can be synthesized from epoxides, is a critical component of antibiotics like linezolid.[8] The specific stereochemistry offered by the (R)-enantiomer is crucial for achieving desired biological activity and minimizing off-target effects.
-
Potential Biological Activity: The nitrophenyl moiety, combined with the epoxide, suggests potential for biological activity, including applications as antimicrobial agents.[2]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4) and causes skin irritation.[1][4]
-
Handling Precautions:
-
Storage Conditions:
Exemplary Experimental Protocols
The following protocols are provided as illustrative examples and should be adapted and optimized based on specific laboratory conditions and downstream applications.
Protocol 1: Synthesis via Asymmetric Epoxidation of 4-Nitrostyrene
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add a solution of 4-nitrostyrene in a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Add the chiral catalyst (e.g., a Jacobsen-Katsuki or Sharpless catalyst) in the appropriate molar ratio.
-
Oxidant Addition: Cool the mixture to the optimal temperature (e.g., 0°C) and slowly add the oxidizing agent (e.g., m-chloroperbenzoic acid, m-CPBA) portion-wise to control the reaction exotherm.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to neutralize excess oxidant. Extract the organic layer, wash with a mild base (e.g., sodium bicarbonate solution) and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield pure (R)-2-(4-Nitrophenyl)oxirane.
Protocol 2: Base-Catalyzed Ring-Opening with a Nucleophile (e.g., Methanol)
-
Setup: Dissolve (R)-2-(4-Nitrophenyl)oxirane in methanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., sodium methoxide or sodium hydroxide).
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC until the epoxide is consumed.
-
Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting diol product by column chromatography.
References
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Tokyo Chemical Industry Co., Ltd. (APAC). 2-(4-Nitrophenyl)oxirane | 6388-74-5.
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TCI AMERICA. 2-(4-Nitrophenyl)oxirane | 6388-74-5.
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Smolecule. (2S)-2-(4-Nitrophenyl)oxirane.
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Sigma-Aldrich. 2-(4-Chlorophenyl)oxirane 96 | 2788-86-5.
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PubChem, National Institutes of Health. 2-((4-Nitrophenoxy)methyl)oxirane.
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NMPPDB. Oxirane.
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Tokyo Chemical Industry (India) Pvt. Ltd. 2-(4-Nitrophenyl)oxirane | 6388-74-5.
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PubChem, National Institutes of Health. (R)-2-(4-Nitrophenyl)oxirane.
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MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
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ResearchGate. Main reactions of epoxidation and oxirane ring-opening process.
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Cheméo. Oxirane, ethyl- (CAS 106-88-7) - Chemical & Physical Properties.
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PubMed Central. Applications of oxetanes in drug discovery and medicinal chemistry.
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Lumen Learning. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook.
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Google Patents. WO1995011230A1 - Process for the preparation of an oxirane, aziridine or cyclopropane.
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ResearchGate. Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA).
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Fisher Scientific. SAFETY DATA SHEET.
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YouTube. Practice Problem: Mechanism - Reaction of an Epoxide.
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ResearchGate. Ring Opening Reactions of Epoxides. A Review.
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National Institute of Standards and Technology. Oxirane, phenyl- - the NIST WebBook.
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